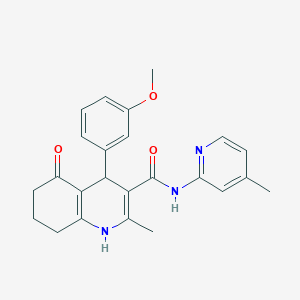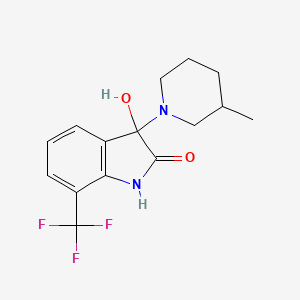![molecular formula C17H17NOS B4955909 1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
1-[3-(phenylthio)propanoyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Phenylthio)propanoyl]indoline, also known as Indapamide, is a thiazide-like diuretic that is used to treat hypertension and edema. It was first synthesized in 1960 by Pierre Potier and his colleagues at the French National Centre for Scientific Research. Indapamide is a potent and long-acting diuretic that acts on the kidneys to increase the excretion of water and electrolytes.
Applications De Recherche Scientifique
1-[3-(phenylthio)propanoyl]indoline has been extensively studied for its therapeutic effects on hypertension and edema. It has also been investigated for its potential use in the treatment of other medical conditions such as diabetes, osteoporosis, and cardiovascular diseases. 1-[3-(phenylthio)propanoyl]indoline has been found to be effective in reducing blood pressure, improving insulin sensitivity, and preventing bone loss. It has also been shown to have anti-inflammatory and antioxidant properties.
Mécanisme D'action
1-[3-(phenylthio)propanoyl]indoline works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This leads to an increase in the excretion of water and electrolytes, which results in a decrease in blood volume and blood pressure. 1-[3-(phenylthio)propanoyl]indoline also has vasodilatory effects, which further contributes to its antihypertensive properties.
Biochemical and Physiological Effects
1-[3-(phenylthio)propanoyl]indoline has been found to have a number of biochemical and physiological effects. It has been shown to decrease plasma renin activity, aldosterone secretion, and sympathetic nervous system activity. 1-[3-(phenylthio)propanoyl]indoline also reduces oxidative stress and inflammation, which may contribute to its cardioprotective effects. Additionally, indapamide has been shown to improve endothelial function and arterial stiffness, which are important factors in the development of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(phenylthio)propanoyl]indoline has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and pharmacokinetics. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. 1-[3-(phenylthio)propanoyl]indoline can cause electrolyte imbalances and dehydration, which may complicate experimental results. Additionally, its effects on blood pressure may vary depending on the animal model used, which may affect the interpretation of results.
Orientations Futures
There are several future directions for research on indapamide. One area of interest is its potential use in the prevention of cardiovascular disease. Studies have shown that indapamide can improve endothelial function and arterial stiffness, which are important risk factors for cardiovascular disease. Another area of interest is its effects on bone health. 1-[3-(phenylthio)propanoyl]indoline has been shown to prevent bone loss in animal models, and further research is needed to determine its potential use in the treatment of osteoporosis. Additionally, there is a need for further research on the safety and efficacy of indapamide in different populations, such as children and pregnant women.
Conclusion
In conclusion, 1-[3-(Phenylthio)propanoyl]indoline, also known as 1-[3-(phenylthio)propanoyl]indoline, is a potent and long-acting diuretic that is used to treat hypertension and edema. It has been extensively studied for its therapeutic effects and has been found to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, indapamide has several advantages and is a well-established drug with a known mechanism of action. Future research on indapamide may lead to new treatments for cardiovascular disease, osteoporosis, and other medical conditions.
Méthodes De Synthèse
1-[3-(phenylthio)propanoyl]indoline can be synthesized through a multi-step process that involves the condensation of indoline-2,3-dione with 3-phenylthiopropanoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization to obtain pure indapamide.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c19-17(11-13-20-15-7-2-1-3-8-15)18-12-10-14-6-4-5-9-16(14)18/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZPBCBJMYEICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4955830.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine](/img/structure/B4955831.png)
![4-chloro-N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4955843.png)

![3-({[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4955857.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955863.png)
![6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4955864.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4955893.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![7-amino-2-bromo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4955914.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)